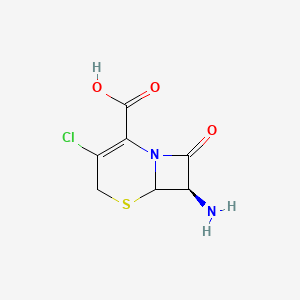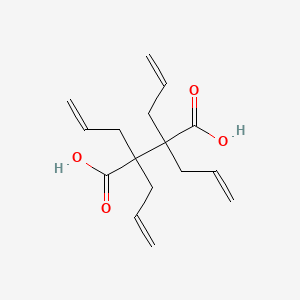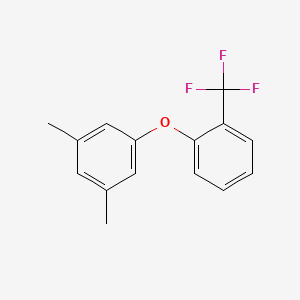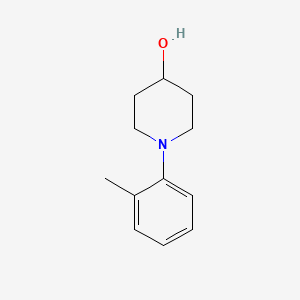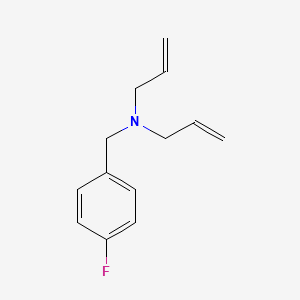
N-(4-fluorobenzyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallyl-N-(4-fluorobenzyl)amine is an organic compound that features a benzylamine structure substituted with a fluorine atom at the para position and two allyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-N-(4-fluorobenzyl)amine typically involves the reaction of 4-fluorobenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
4-Fluorobenzylamine+2Allyl BromideK2CO3,SolventN,N-Diallyl-N-(4-fluorobenzyl)amine
Industrial Production Methods
Industrial production of N,N-Diallyl-N-(4-fluorobenzyl)amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diallyl-N-(4-fluorobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form N,N-diallylbenzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of N,N-diallylbenzylamine.
Substitution: Formation of substituted benzylamines.
Applications De Recherche Scientifique
N,N-Diallyl-N-(4-fluorobenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diallyl-N-(4-fluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups and the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diallylbenzylamine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
N,N-Diallyl-N-methylamine: Contains a methyl group instead of the benzyl group, leading to different chemical and biological properties.
4-Fluorobenzylamine: Lacks the allyl groups, which can significantly alter its reactivity and applications.
Uniqueness
N,N-Diallyl-N-(4-fluorobenzyl)amine is unique due to the presence of both allyl groups and a fluorine-substituted benzylamine structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
359446-05-2 |
|---|---|
Formule moléculaire |
C13H16FN |
Poids moléculaire |
205.27 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C13H16FN/c1-3-9-15(10-4-2)11-12-5-7-13(14)8-6-12/h3-8H,1-2,9-11H2 |
Clé InChI |
DCQMNWXAJYDUAG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


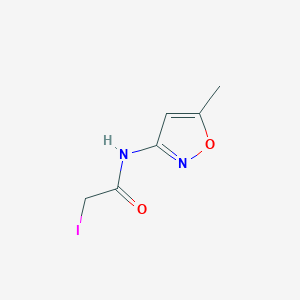
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)


![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)


